N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzamide group attached to a thiazole ring, which is further substituted with a cyclohexylcarbamoyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Cyclohexylcarbamoyl Methyl Group: This step involves the reaction of the thiazole intermediate with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.
Attachment of the Benzamide Group: The final step involves the acylation of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group can produce corresponding amines.
Scientific Research Applications
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide: Similar structure but with a furan ring instead of a benzamide group.
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylcarbamoyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes or hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-16(19-14-9-5-2-6-10-14)11-15-12-24-18(20-15)21-17(23)13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHYHQQIWWOERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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